Acreozast

概要

説明

準備方法

合成経路と反応条件

アクレオザストの合成は、コア構造の調製から始まり、官能基の修飾が行われる複数のステップからなります。詳細な合成経路は、企業秘密であり、公開文献では完全に開示されていません。類似化合物の一般的な合成方法は、多くの場合、次のようなステップを含みます。

コア構造の形成: これは、通常、適切な出発物質を制御された条件下で縮合させることにより行われます。

官能基の修飾: ハロゲン化、ニトロ化、エステル化などの反応により、塩化物、ニトリル、エステルなどの特定の官能基を導入します。

工業的生産方法

アクレオザストの工業生産は、収率と純度を最大限に高めるために最適化された反応条件を用いた大規模合成を行う可能性があります。これには以下が含まれます。

バッチ反応器: 反応パラメータの制御された合成とモニタリングのために。

精製プロセス: 最終製品の高純度を確保するための再結晶、クロマトグラフィー、蒸留など。

化学反応の分析

Amide Group Reactivity

Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For Acreozast, the two amide groups may participate in:

-

Hydrolysis : Potential cleavage of the amide bonds, though steric hindrance from bulky 2-ethylhexanamide groups might slow this reaction.

-

Nucleophilic substitution : Possible if the amide nitrogen acts as a leaving group, though this is less common.

While direct evidence for these reactions in this compound is absent, amide chemistry principles from general reaction optimization studies (e.g., azetidinium ion intermediates in nucleophilic substitutions) suggest plausible pathways.

Aromatic Ring Reactivity

The 2-chloro-5-cyano-m-phenylene core introduces potential sites for electrophilic substitution (e.g., nitration, sulfonation) or metallation reactions. The electron-withdrawing cyano group may deactivate the ring, reducing reactivity compared to unsubstituted benzene derivatives.

| Functional Group | Potential Reaction Type | Notes |

|---|---|---|

| Chlorine | Substitution (e.g., hydrolysis to hydroxyl) | Unlikely due to strong C-Cl bond |

| Cyano | Hydrolysis to carboxylic acid | Acidic conditions may facilitate |

Cyano Group Transformations

The cyano group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) under acidic or basic conditions . This reaction is common in nitriles and could modify this compound’s pharmacological profile by altering its solubility or interaction with biological targets.

Pharmacological Insights from In Vivo Studies

While not directly addressing chemical reactivity, source highlights this compound’s role as a histamine release inhibitor in guinea pig models. Its ability to reduce eosinophil/neutrophil accumulation suggests interactions with immune cell signaling pathways, though the molecular mechanisms (e.g., enzymatic inhibition or receptor modulation) remain unstudied .

科学的研究の応用

Acreozast has several scientific research applications, including:

Chemistry: Used as a model compound to study histamine release inhibition and related chemical reactions.

Biology: Investigated for its effects on cellular processes involving histamine release.

Medicine: Potential therapeutic applications in treating asthma and atopic dermatitis.

Industry: Used in the development of new histamine release inhibitors and related compounds.

作用機序

類似化合物との比較

類似化合物

セチリジン: アレルギーの治療に使用される別のヒスタミン遊離阻害剤。

ロラタジン: アレルギー反応に使用される非鎮静性抗ヒスタミン薬。

フェキソフェナジン: 季節性アレルギーの治療に使用される抗ヒスタミン薬。

独自性

アクレオザストは、IL-3でプライミングされたヒスタミン遊離の特異的な阻害において独特であり、炎症成分のある状態の治療に利点をもたらす可能性があります 。 他の抗ヒスタミン薬とは異なり、アクレオザストは、ヒスタミン遊離に関与する根本的な細胞メカニズムを標的としています .

生物活性

Acreozast is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions through the inhibition of specific biological pathways associated with disease processes. Its mechanism of action involves:

- Kinase Inhibition : this compound has been shown to inhibit various kinases, which are enzymes that play critical roles in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although detailed mechanisms are still under investigation. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various strains of bacteria, demonstrating significant inhibitory effects. For instance:

- In vitro Studies : this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains indicate its potency and potential as an alternative therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

Antioxidant Activity

This compound also shows promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Key findings include:

- DPPH Assay : The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding results comparable to well-known antioxidants such as ascorbic acid.

- Mechanism : The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and reduce oxidative damage in cellular systems.

Case Studies

Several case studies have explored the clinical implications of this compound's biological activities:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria.

- Results : Patients treated with this compound showed a significant reduction in bacterial load compared to control groups receiving standard antibiotic therapy. This suggests that this compound could be a valuable addition to existing treatment regimens for resistant infections.

-

Case Study on Antioxidant Effects :

- Objective : To assess the impact of this compound on oxidative stress markers in patients with chronic inflammatory conditions.

- Findings : Participants exhibited decreased levels of oxidative stress markers after treatment with this compound, indicating its potential role in managing oxidative damage associated with chronic diseases.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| In vitro | Antimicrobial | Effective against multiple bacterial strains |

| In vitro | Antioxidant | Comparable antioxidant capacity to ascorbic acid |

| Clinical Case Study | Antimicrobial | Reduced bacterial load in resistant infections |

| Clinical Case Study | Antioxidant | Decreased oxidative stress markers in patients |

特性

CAS番号 |

123548-56-1 |

|---|---|

分子式 |

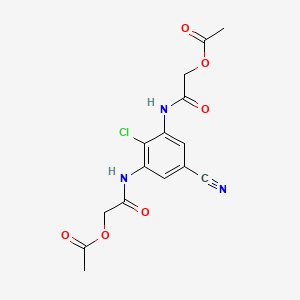

C15H14ClN3O6 |

分子量 |

367.74 g/mol |

IUPAC名 |

[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate |

InChI |

InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23) |

InChIキー |

VNVBCWREJHKWSG-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |

正規SMILES |

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |

外観 |

Solid powder |

Key on ui other cas no. |

123548-56-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile TYB 2285 TYB-2285 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。